molecular formula C12H11NO2 B1419802 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 807624-24-4

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1419802
CAS No.: 807624-24-4
M. Wt: 201.22 g/mol
InChI Key: KPTMLRRGBKWXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Scientific Research Applications

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Safety and Hazards

This compound is associated with several hazards. It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be synthesized through palladium-catalyzed decarboxylative cross-coupling reactions . The compound’s interactions with enzymes such as phenylbromide via palladium catalysis highlight its potential in synthetic organic chemistry

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it can participate in 1,3-dipolar cycloaddition reactions, followed by the loss of carbon dioxide through a retro-Diels–Alder process . These molecular interactions are fundamental to understanding how the compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo various chemical transformations, affecting its stability and activity over time . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects, while higher dosages could lead to toxic or adverse effects. Studies have indicated that the compound’s dosage-dependent effects are crucial for determining its safety and efficacy in preclinical trials . Understanding these dosage effects is vital for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound can be synthesized through reactions involving palladium-catalyzed decarboxylative cross-coupling . These metabolic pathways are essential for understanding how the compound is processed within biological systems and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding these transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed decarboxylative cross-coupling reaction of 1-methyl-2-pyrrolecarboxylic acid with phenylbromide . This reaction typically requires a palladium catalyst, a base, and an appropriate solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed decarboxylative cross-coupling reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carboxylic acid moiety on the pyrrole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-methyl-2-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMLRRGBKWXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667508
Record name 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807624-24-4
Record name 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.